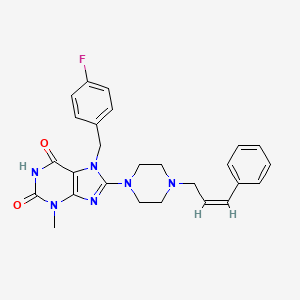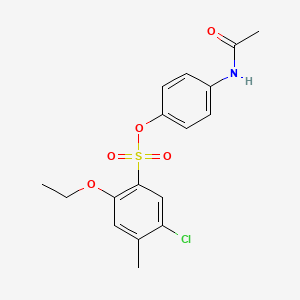
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Quinazolinone Derivatives: A study by Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives, including 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, for their antimicrobial properties. The study evaluated the antimicrobial activity of these compounds, suggesting potential applications in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant Additives for Lubricating Oils
- Evaluation as Antioxidant Additives: In another research by the same authors in 2014, 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate was investigated for its effectiveness as an antioxidant and corrosion inhibitor for lubricating oils. This study highlights its potential in enhancing the durability and efficiency of lubricating oils in various industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).
Pesticidal Activity
- Pesticidal Activity Screening: Research conducted by Konečný et al. (1997) involved the synthesis of various derivatives, including 4-acetylamino derivatives, and screening them for pesticidal activity. This study provides insights into the potential use of these compounds in agricultural applications, particularly in pest management (Konečný, Žúžiová, Kováč, & Liptaj, 1997).
Optical Material Research
- Nonlinear Optical (NLO) Material Research: A study by Ogawa et al. (2008) focused on derivatives of 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate, a compound closely related to the one . This research explored their thermal properties and second-harmonic generation (SHG) activity, indicating the potential of these compounds in optical and photonic applications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
Corrosion Inhibition
- Electrochemical Investigation of Corrosion Inhibition: The inhibitory action of certain derivatives on the corrosion of metals in acidic mediums was investigated by Ehsani, Moshrefi, and Ahmadi (2015). This research is significant for understanding the role of these compounds in preventing corrosion, a crucial aspect in various industrial processes (Ehsani, Moshrefi, & Ahmadi, 2015).
Synthesis of Polybenzimidazoles
- Synthesis of AB-Type Monomers for Polybenzimidazoles: A study by Begunov and Valyaeva (2015) utilized derivatives for the synthesis of new AB-type monomers for polybenzimidazoles, indicating applications in the field of polymer chemistry and materials science (Begunov & Valyaeva, 2015).
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 5-chloro-2-ethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-4-23-16-9-11(2)15(18)10-17(16)25(21,22)24-14-7-5-13(6-8-14)19-12(3)20/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYHZAXICSYJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)
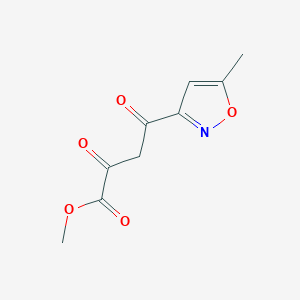

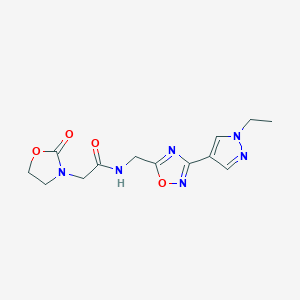
![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

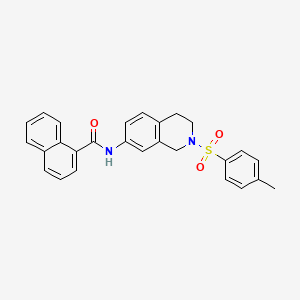

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)
![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)
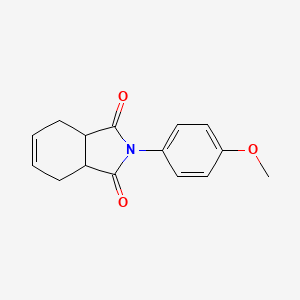
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)
